3-chloro-6-(1H-pyrazol-1-yl)pyridazine
Overview
Description
“3-chloro-6-(1H-pyrazol-1-yl)pyridazine” is a chemical compound with the molecular formula C7H5ClN4 . It is used in various chemical reactions and has potential applications in different fields .
Synthesis Analysis
The synthesis of “3-chloro-6-(1H-pyrazol-1-yl)pyridazine” involves the dissolution of 3-chloro-6-hydrazinylpyridazine in ethanol, followed by the addition of malon dialdehyde bis-(diethylacetal) under continuous stirring . A few drops of acetic acid are also added to the reaction mixture as a catalyst, and the solution is refluxed for 2 hours .Molecular Structure Analysis
The molecular structure of “3-chloro-6-(1H-pyrazol-1-yl)pyridazine” is almost planar, with a root mean square (r.m.s.) deviation of 0.022 Å . The dihedral angle between the aromatic rings is 2.82 (5)° . In the crystal, molecules are connected to each other through intermolecular C-H⋯N hydrogen bonds, resulting in R2 2 (10) ring motifs .Physical And Chemical Properties Analysis
“3-chloro-6-(1H-pyrazol-1-yl)pyridazine” is a solid compound . Its empirical formula is C7H5ClN4, and its molecular weight is 180.59 . The SMILES string representation of this compound is Clc1ccc(nn1)-n2cccn2 .Scientific Research Applications
Crystallography and Structural Chemistry
- The compound 3-chloro-6-(1H-pyrazol-1-yl)pyridazine is almost planar with a root mean square (r.m.s.) deviation of 0.022 Å .
- The dihedral angle between the aromatic rings is 2.82 (5)° .
- The packing results in polymeric chains extending along the a axis .
- In the crystal, molecules are connected to each other through intermolecular C—H⋯N hydrogen bonds, resulting in R 2 2 (10) ring motifs .
Synthesis and Functionalization of Pyrazole Derivatives
- Pyrazole derivatives, such as 3-chloro-6-(1H-pyrazol-1-yl)pyridazine, have seen advancements in their synthesis and functionalization over the past ten years .
- Many general and practical methods, such as the use of transition-metal catalysts, photoredox reactions, one-pot multicomponent processes, new reactants, and novel reaction types, have been used .
Safety And Hazards
properties
IUPAC Name |
3-chloro-6-pyrazol-1-ylpyridazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN4/c8-6-2-3-7(11-10-6)12-5-1-4-9-12/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAGZGWUUTROZIC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=NN=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60502656 | |
Record name | 3-Chloro-6-(1H-pyrazol-1-yl)pyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60502656 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-6-(1H-pyrazol-1-yl)pyridazine | |
CAS RN |
29334-66-5 | |
Record name | 3-Chloro-6-(1H-pyrazol-1-yl)pyridazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=29334-66-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Chloro-6-(1H-pyrazol-1-yl)pyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60502656 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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